tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2. It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxygenated or hydrogenated compounds .
Scientific Research Applications
tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C13H23FN2O2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-8-5-13(6-9-16)10(14)4-7-15-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
IURKRESUSNEJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCN2)F |
Origin of Product |
United States |
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